molecular formula C8H18Cl2N2O B2924189 4-(3-Methylazetidin-3-yl)morpholine dihydrochloride CAS No. 1152111-52-8

4-(3-Methylazetidin-3-yl)morpholine dihydrochloride

Cat. No. B2924189
M. Wt: 229.15
InChI Key: WQEDKDIBCXOVQZ-UHFFFAOYSA-N
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Patent
US07893056B2

Procedure details

A mixture of 4-[1-(diphenylmethyl)-3-methyl-3-azetidinyl]morpholine (1.05 g, 3.26 mmol), 10% Pd(OH)2 (0.12 g) in ethanol (30 ml) and 1N HCl (7 ml) was treated with H2 at 60 psi overnight. The catalyst was removed by filtration, and the solvent was evaporated under vacuum. The residue was washed with benzene (3×5 ml) and dried under high vacuum to provide 4-(3-methyl-3-azetidinyl)morpholine dihydrochloride (0.52 g, 74.9%). LCMS: (M+H)+ 156.9.
Name
4-[1-(diphenylmethyl)-3-methyl-3-azetidinyl]morpholine
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.12 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C(C2C=CC=CC=2)[N:8]2[CH2:11][C:10]([N:13]3[CH2:18][CH2:17][O:16][CH2:15][CH2:14]3)([CH3:12])[CH2:9]2)C=CC=CC=1.[ClH:25]>C(O)C.[OH-].[OH-].[Pd+2]>[ClH:25].[ClH:25].[CH3:12][C:10]1([N:13]2[CH2:18][CH2:17][O:16][CH2:15][CH2:14]2)[CH2:9][NH:8][CH2:11]1 |f:3.4.5,6.7.8|

Inputs

Step One
Name
4-[1-(diphenylmethyl)-3-methyl-3-azetidinyl]morpholine
Quantity
1.05 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(N1CC(C1)(C)N1CCOCC1)C1=CC=CC=C1
Name
Quantity
7 mL
Type
reactant
Smiles
Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.12 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was treated with H2 at 60 psi overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under vacuum
WASH
Type
WASH
Details
The residue was washed with benzene (3×5 ml)
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.CC1(CNC1)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.52 g
YIELD: PERCENTYIELD 74.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.